molecular formula C19H24ClN5O2S B11245760 3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine

3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine

Cat. No.: B11245760
M. Wt: 421.9 g/mol
InChI Key: HOOLOBMBEZYMNR-UHFFFAOYSA-N
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Description

3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with piperazine and piperidine moieties, along with a chlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine typically involves multi-step proceduresThe chlorobenzenesulfonyl group is then introduced via sulfonylation reactions using chlorobenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: N-alkyl or N-acyl derivatives of the piperazine or piperidine rings.

Mechanism of Action

The mechanism of action of 3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is not fully understood. it is believed to interact with specific molecular targets, such as neurotransmitter receptors or enzymes, modulating their activity. The presence of the piperazine and piperidine moieties suggests potential interactions with serotonin and dopamine receptors, which are common targets in the treatment of psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is unique due to the combination of its structural features, including the pyridazine core, piperazine and piperidine moieties, and the chlorobenzenesulfonyl group

Properties

Molecular Formula

C19H24ClN5O2S

Molecular Weight

421.9 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyridazine

InChI

InChI=1S/C19H24ClN5O2S/c20-16-4-6-17(7-5-16)28(26,27)25-14-12-24(13-15-25)19-9-8-18(21-22-19)23-10-2-1-3-11-23/h4-9H,1-3,10-15H2

InChI Key

HOOLOBMBEZYMNR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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